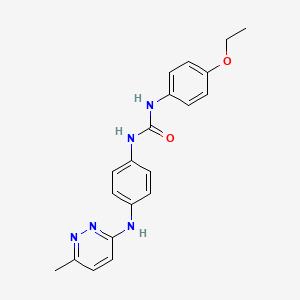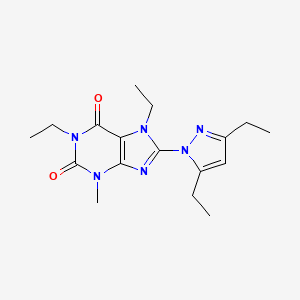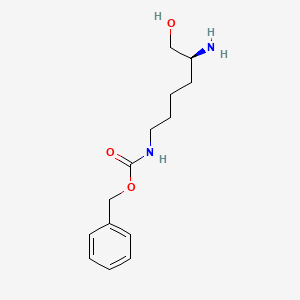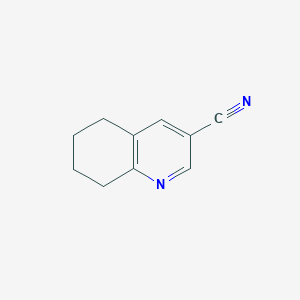![molecular formula C9H16ClNO2 B2411972 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide CAS No. 2026449-71-6](/img/structure/B2411972.png)
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Wirkmechanismus
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide administration have a variety of physiological and biochemical effects. These include increased inhibition of neuronal activity, reduced excitability, and increased levels of the neurotransmitter dopamine in the brain. Additionally, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. Additionally, it has been shown to be effective in a variety of animal models of neurological and psychiatric disorders, making it a promising candidate for future therapeutic development.
One limitation of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments. Additionally, its effects on GABA levels in the brain may be influenced by other factors such as the expression of GABA receptors and transporters, which can vary between animal models and humans.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide. One area of interest is the development of more soluble analogs of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide, which would make it easier to administer in laboratory experiments and potentially in clinical settings. Additionally, further studies are needed to determine the long-term effects of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide administration, particularly in regards to its effects on GABA levels in the brain and potential side effects. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide in humans for the treatment of neurological and psychiatric disorders.
Synthesemethoden
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a palladium catalyst and the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with cyclopropylmethylamine in the presence of a Lewis acid such as boron trifluoride etherate.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has been shown to be effective in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)8(13)11-5-4-9(6-12)2-3-9/h7,12H,2-6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDNHHQBNSQDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1(CC1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)


![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)